Cas no 36972-72-2 (1-methyl(nitroso)aminopentan-2-ol)

1-methyl(nitroso)aminopentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-[methyl(nitroso)amino]pentan-2-ol
- 2-Pentanol, 1-(methylnitrosoamino)-
- Methyl-2-hydroxypentylnitrosamine
- N-(2-hydroxypentyl)-N-methylnitrous amide
- 1-methyl(nitroso)aminopentan-2-ol
- EN300-25683781
- 36972-72-2
- DTXSID30958146
-
- MDL: MFCD19300937
- インチ: InChI=1S/C6H14N2O2/c1-3-4-6(9)5-8(2)7-10/h6,9H,3-5H2,1-2H3
- InChIKey: FLPJOEUENDTCJA-UHFFFAOYSA-N
- ほほえんだ: CCCC(CN(C)N=O)O
計算された属性
- せいみつぶんしりょう: 146.10562
- どういたいしつりょう: 146.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 97.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.9Ų
じっけんとくせい
- PSA: 52.9
1-methyl(nitroso)aminopentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25683781-1g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 1g |
$1729.0 | 2023-09-14 | |
Enamine | EN300-25683781-0.05g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 0.05g |
$459.0 | 2024-06-18 | |
1PlusChem | 1P0292K3-50mg |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 50mg |
$630.00 | 2024-05-04 | |
1PlusChem | 1P0292K3-100mg |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 100mg |
$804.00 | 2024-05-04 | |
Aaron | AR0292SF-250mg |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 250mg |
$1201.00 | 2023-12-15 | |
Enamine | EN300-25683781-10g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 10g |
$7435.0 | 2023-09-14 | |
Enamine | EN300-25683781-0.1g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 0.1g |
$600.0 | 2024-06-18 | |
Enamine | EN300-25683781-2.5g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 2.5g |
$3389.0 | 2024-06-18 | |
Enamine | EN300-25683781-5g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 5g |
$5014.0 | 2023-09-14 | |
Aaron | AR0292SF-1g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 1g |
$2403.00 | 2023-12-15 |
1-methyl(nitroso)aminopentan-2-ol 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
1-methyl(nitroso)aminopentan-2-olに関する追加情報
Professional Introduction to Compound with CAS No. 36972-72-2 and Product Name: 1-methyl(nitroso)aminopentan-2-ol
The compound with the CAS number 36972-72-2 and the product name 1-methyl(nitroso)aminopentan-2-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. Understanding its molecular structure, synthesis methods, and biological activities is essential for leveraging its full potential in medicinal chemistry.
The molecular formula of 1-methyl(nitroso)aminopentan-2-ol can be expressed as C₆H₁₃NO₂, indicating a hexane backbone with a nitroso group (-NO) and an amine (-NH₂) substituent at the 2-position, along with a methyl group at the 1-position. This configuration imparts distinct reactivity and interaction capabilities to the molecule, making it a valuable candidate for further study. The presence of both nitroso and amine functional groups suggests that this compound may exhibit both electrophilic and nucleophilic characteristics, enabling diverse chemical transformations and biological interactions.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, neurodegeneration, and cancer. The structural features of 1-methyl(nitroso)aminopentan-2-ol make it a promising candidate for investigating its role in these processes. For instance, the nitroso group has been shown to participate in redox reactions, which are crucial in many cellular signaling pathways. Additionally, the amine group can engage in hydrogen bonding interactions, potentially influencing protein-ligand binding affinities.
One of the key areas of research involving 1-methyl(nitroso)aminopentan-2-ol is its potential as an intermediate in the synthesis of more complex pharmacophores. The compound's reactivity allows for further functionalization through various chemical reactions such as nucleophilic substitution, oxidation-reduction processes, and condensation reactions. These synthetic pathways open up possibilities for creating derivatives with enhanced biological activity or improved pharmacokinetic properties. Researchers have been exploring how modifications to the 1-methyl(nitroso)aminopentan-2-ol structure can lead to more effective therapeutic agents.
Moreover, the compound's interaction with biological targets has been a focus of numerous studies. The nitroso group's ability to participate in redox reactions suggests that it may influence enzymes involved in oxidative stress responses. This could make 1-methyl(nitroso)aminopentan-2-ol relevant in contexts where modulating oxidative stress is therapeutically beneficial. Similarly, the amine group's capacity for hydrogen bonding may allow it to bind to specific amino acid residues on proteins, affecting enzyme activity or receptor function. Such interactions are critical for understanding how this compound might influence cellular processes.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like 1-methyl(nitroso)aminopentan-2-ol. Techniques such as molecular docking simulations and quantum mechanical calculations have been employed to model how this compound might interact with various biological targets. These computational approaches complement experimental studies by providing insights into binding affinities, metabolic stability, and potential side effects. By integrating computational methods with experimental validation, researchers can accelerate the discovery process and identify promising candidates for further development.
The synthesis of 1-methyl(nitroso)aminopentan-2-ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nitrosation reactions followed by functional group interconversions to achieve the desired molecular structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds. For instance, catalytic methods have been developed to improve reaction selectivity and reduce byproduct formation. These improvements are crucial for both academic research and industrial applications where cost-effectiveness and environmental considerations are important.
As interest in personalized medicine grows, compounds like 1-methyl(nitroso)aminopentan-2-ol are being evaluated for their potential use in tailored therapeutic strategies. Understanding how individual genetic profiles might influence responses to such compounds could lead to more effective patient-specific treatments. Additionally, the study of 1-methyl(nitroso)aminopentan-2-ol could contribute to broader efforts in drug repurposing—identifying new therapeutic uses for existing compounds based on emerging scientific insights.
In conclusion,1-methyl(nitroso)aminopentan-2-ol (CAS No. 36972-72-2) represents a fascinating subject of study within chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. Ongoing research continues to uncover new insights into its synthesis, reactivity, and applications across various therapeutic areas. As scientific understanding advances,this compound is likely to play an increasingly important role in developing innovative treatments for complex diseases.
36972-72-2 (1-methyl(nitroso)aminopentan-2-ol) 関連製品
- 1214325-43-5(Methyl 3-nitro-5-(pyridin-3-yl)benzoate)
- 1803589-37-8(sulfuric acid)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
- 1261784-21-7(6-Hydroxyquinoline-2-carboxaldehyde)
- 157523-63-2(Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)
- 2228323-48-4(3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid)
- 2229436-53-5(1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)




